molecular formula C10H6F2N2O2 B1415140 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152533-85-1

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1415140
CAS RN: 1152533-85-1
M. Wt: 224.16 g/mol
InChI Key: LEWKRIWZTYUQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . The presence of fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” were not found, similar compounds have been synthesized through various methods. For instance, 1H-1,2,4-triazole derivatives have been synthesized through a backbone modification strategy . Additionally, cyclization reactions have been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” would likely be influenced by the presence of the pyrazole ring and the difluorophenyl group . Single crystal X-ray diffraction studies and DFT calculations could provide insights into the stability, charge distribution, and reactive sites of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” could potentially involve cyclisation reactions . The structure of the resulting compounds would depend significantly on the substrate used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” would likely be influenced by its molecular structure. Studies have shown that similar compounds can form premicellar aggregates, indicating unique surfactant properties.

Scientific Research Applications

Synthesis and Characterization

  • 1H-pyrazole-3-carboxylic acid derivatives demonstrate diverse reactions leading to the formation of various compounds like carboxamides, esters, and other derivatives. This process involves acid chlorides reacting with different nucleophiles, showcasing the versatility of 1H-pyrazole-3-carboxylic acid in synthetic chemistry (Yıldırım & Kandemirli, 2006); (Yıldırım, Kandemirli & Demir, 2005).

  • Pyrazole-3-carboxylic acid is used to synthesize novel compounds with potential biological applications. This involves reactions with binucleophiles like diamines and amino alcohols, leading to the creation of new carboxamides and carboxylates, indicating its role in the discovery of new chemical entities (Yıldırım, Kandemirli & Akçamur, 2005).

Coordination Chemistry

  • The pyrazole-3-carboxylic acid derivatives play a significant role in coordination chemistry. They are used to synthesize mononuclear coordination complexes, indicating their importance in the field of metal-organic frameworks and related applications (Radi et al., 2015).

Quantum-Chemical Calculations

  • Pyrazole-3-carboxylic acid compounds have been extensively studied through quantum-chemical calculations. These studies provide insights into the molecular structure, vibrational frequencies, and reaction mechanisms, crucial for understanding their chemical behavior and potential applications (Altürk, Avcı, Tamer & Atalay, 2018).

Synthesis of Antifungal Agents

  • The pyrazole-4-carboxylic acid derivatives, similar in structure to the 1H-pyrazole-3-carboxylic acid, have been synthesized as antifungal agents. This demonstrates their potential use in developing new pharmaceutical compounds with antimicrobial properties (Du et al., 2015).

Structural Studies

  • The structural and dynamic properties of pyrazole-4-carboxylic acids have been extensively studied, providing valuable information about their polymorphism, proton transfer, and molecular interactions. These studies are crucial for understanding their behavior in different states and potential applications in material science (Infantes, García, López, Claramunt & Elguero, 2013).

Spectroscopic Investigations

  • Pyrazole-4-carboxylic acid derivatives have undergone combined experimental and theoretical studies, including spectroscopic investigations. These studies are important for characterizing these compounds and understanding their chemical and physical properties (Viveka et al., 2016).

Safety And Hazards

While specific safety data for “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” was not found, similar compounds have been found to be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation .

Future Directions

The future directions for research on “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” could potentially involve further exploration of its synthesis, structure, and properties. Additionally, its potential biological activity could be investigated, given the biological activities observed for similar compounds .

properties

IUPAC Name

1-(2,4-difluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKRIWZTYUQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1152533-85-1
Record name 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.